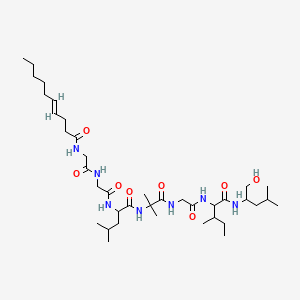

Trichodecenin I

描述

属性

CAS 编号 |

141024-74-0 |

|---|---|

分子式 |

C38H69N7O8 |

分子量 |

752 g/mol |

IUPAC 名称 |

(E)-N-[2-[[2-[[1-[[1-[[2-[[1-[(1-hydroxy-4-methylpentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide |

InChI |

InChI=1S/C38H69N7O8/c1-10-12-13-14-15-16-17-18-30(47)39-21-31(48)40-22-32(49)43-29(20-26(5)6)35(51)45-38(8,9)37(53)41-23-33(50)44-34(27(7)11-2)36(52)42-28(24-46)19-25(3)4/h15-16,25-29,34,46H,10-14,17-24H2,1-9H3,(H,39,47)(H,40,48)(H,41,53)(H,42,52)(H,43,49)(H,44,50)(H,45,51)/b16-15+ |

InChI 键 |

JTUCOZTXXAFBDQ-XJZQLPCISA-N |

SMILES |

CCCCCC=CCCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)CO |

手性 SMILES |

CCCCC/C=C/CCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)CO |

规范 SMILES |

CCCCCC=CCCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)CO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

GGLXGXL |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-decenoyl-Gly-Gly--Leu-Aib-Gly-Ile-Lol 4-decenoyl-glycyl-glycyl--leucyl-2-methylalanyl-glycyl-isoleucyl-leucinol trichodecenin I trichodecenin-I |

产品来源 |

United States |

Structural Elucidation and Characterization

Isolation and Purification Methodologies from Biological Sources

Trichodecenin I, alongside trichodecenin II, trichorovins, and trichocellins, has been successfully isolated from the conidia of the fungus Trichoderma viride. nih.govnih.govmed-life.cn The general approach for isolating peptaibols from Trichoderma species involves extracting the compounds from the fermenting broth and/or the mycelium using various organic solvents. Common solvents employed for this purpose include ethyl acetate, methanol (B129727), and butanol. nih.gov

Following extraction, the purification of these peptides is achieved through a range of chromatographic techniques. These methodologies include the use of XAD-2 absorber resin, exclusion chromatography utilizing Sephadex LH-20 gel with methanol as the eluent, and adsorption chromatography, typically performed with silica (B1680970) gel (SiO2) and a dichloromethane-methanol (CH2Cl2–MeOH) solvent system. nih.gov

Spectroscopic and Spectrometric Techniques for Primary Structure Determination

The primary structure of this compound has been rigorously determined using a suite of spectroscopic and spectrometric techniques, which provide detailed insights into its elemental composition, molecular weight, and connectivity of its constituent parts.

Mass Spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry, Collision-Induced Dissociation Mass Spectrometry)

Mass spectrometry plays a crucial role in determining the molecular weight and fragmentation patterns essential for structural elucidation. The structures of trichodecenins-I and -II were established using positive-ion fast-atom bombardment (FAB) mass spectrometry, coupled with collision-induced dissociation (CID) mass spectrometry. nih.govnih.govmed-life.cn FAB-MS is particularly valuable for obtaining molecular weight information for polar and involatile compounds. med-life.cn

Collision-induced dissociation (CID) is a widely used dissociation method in tandem mass spectrometry (MS/MS). In CID, a precursor ion of interest undergoes fragmentation upon collision with a neutral target gas, converting kinetic energy into internal energy, which results in characteristic fragment ions. nih.gov This technique provides crucial data for sequencing peptide chains and identifying specific modifications. Advances such as pulsed FAB can further enhance the sensitivity of total ion yields and CID signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., One-Dimensional and Two-Dimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of molecular structures, offering detailed information on atomic connectivity and spatial arrangement. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were instrumental in establishing the structures of trichodecenins-I and -II. nih.govnih.govmed-life.cn

1D NMR, such as proton (¹H) NMR, provides fundamental data including chemical shifts, multiplicities, coupling constants, and integration, which are used to assign individual protons within the molecule. 2D NMR techniques significantly enhance structural analysis by spreading signals across two independent frequency dimensions, thereby improving resolution and resolving overlapping peaks, which is especially beneficial for complex molecules. Key 2D NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC), are employed to identify correlations between different nuclei. These correlations facilitate the determination of direct and long-range connectivities, spatial proximities, and dynamic interactions within the molecule. Furthermore, certain 2D experiments can provide conformational information based on interproton distances derived from resonance intensities.

Ancillary Spectroscopic Methods (e.g., Circular Dichroism for Conformational Insights)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study the chiral properties and higher-order structures of biomolecules, including peptides. CD spectroscopy was utilized to investigate the conformational preferences of synthetic analogs of this compound in solution.

Advanced Structural Analysis and Dynamics

Beyond primary structure, advanced analyses delve into the three-dimensional arrangement and dynamic behavior of this compound.

Conformational Preferences in Solution (e.g., β-turn, helical structures)

This compound is characterized as a 6-amino acid residue long peptide. Its molecular composition includes a strongly helicogenic α-aminoisobutyric acid (Aib) residue and a notable abundance of conformationally mobile glycine (B1666218) (Gly) residues.

Studies have shown that in chloroform (B151607) (CHCl3) solution and in the crystal state, native this compound primarily adopts a non-helical, multiple β-turn conformation. However, structural investigations of a synthetic analog of this compound, specifically TDT4W6, using X-ray diffraction, revealed the presence of a 3₁₀/α-helical structure. Further spectroscopic techniques and molecular dynamics calculations on the TDT4W6 analog demonstrated that it exists as an ensemble of rapidly interconverting conformers in solution. While the most populated cluster of these conformers resembles the NMR structure of native this compound in CHCl3, helical-like conformers are also present, albeit in lower populations and with less stability under the analytical conditions. Generally, peptaibols are known to predominantly feature helical motifs, including alpha-helix, 3₁₀-helix, and beta-bend ribbon spiral structures. Peptide foldamers rich in Aib residues are also known to adopt stable 3₁₀ helical conformations.

Molecular Dynamics Simulations in Conformational and Aggregation Studies

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of biomolecules, including their conformational changes, stability, and aggregation processes at an atomic level. nih.gov These simulations capture the movement of atoms over time, providing insights into how biomolecular systems respond to various conditions and perturbations. nih.gov MD simulations are particularly valuable for understanding the functional mechanisms of proteins and other biomolecules, uncovering the structural basis of diseases, and aiding in the design and optimization of peptides. nih.gov

For peptaibols like this compound, MD simulations can elucidate how their unique sequences and modifications influence their three-dimensional structures and their propensity to self-associate or aggregate in different environments. Such studies typically involve simulating peptides in water solutions or in the presence of lipid bilayers to observe their conformational ensembles and aggregation states. mdpi.com For instance, MD simulations have been successfully employed to study the aggregation propensity and conformational dynamics of other host defense peptides, demonstrating their utility in rationalizing experimental observations related to peptide activity. mdpi.com While molecular dynamics simulations are widely applied to understand the conformational and aggregation behaviors of peptaibols, specific detailed research findings directly pertaining to this compound's conformational and aggregation dynamics through MD simulations are not extensively detailed in the provided search results.

X-Ray Diffraction Studies (e.g., on this compound Analogs)

X-ray diffraction is a fundamental technique for determining the precise three-dimensional atomic structure of crystalline compounds. This method provides critical insights into molecular conformation, intermolecular interactions, and crystal packing arrangements. nih.gov In the context of peptaibols, X-ray diffraction studies are crucial for understanding their rigid and flexible regions, as well as the types of secondary structures they adopt.

A significant crystallographic study focused on a synthetic precursor of the lipopeptaibol antibiotic this compound. researcher.lifenih.govresearcher.life This precursor is a glycine-rich heptapeptide (B1575542) with the sequence Z-Gly-Gly-D-Leu-Aib-Gly-D-Ile-D-Leu-OMe (where Z = benzyloxycarbonyl, Aib = α-aminoisobutyric acid, and OMe = methyl ester). researcher.lifenih.govresearcher.life This synthetic sequence is noted as the mirror image of the naturally occurring molecule and shares similarities with the C-terminal heptapeptide of the related lipopeptaibol, Trichogin A IV. researcher.lifenih.gov

The crystallographic investigation revealed that this heptapeptide crystallized in the monoclinic system, with a P21 space group and Z=4. researcher.life The refinement of the crystal structure converged with residual values of R = 0.047 and wR2 = 0.134 on F2. researcher.lifenih.gov Analysis of the crystal structure showed distinct conformational features: the 1-5 segment of the molecule exhibited β-turns of type I at the Gly1-Gly2 residues, type II' at Leu3-Aib4, and type I at Aib4-Gly5. researcher.lifenih.gov Furthermore, a β-sheet-like arrangement was observed at the C-terminus within the crystal structure. researcher.lifenih.gov

Table 1: Crystallographic Data for a Synthetic Precursor of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Z | 4 |

| a (Å) | 11.610(5) |

| b (Å) | 33.342(8) |

| c (Å) | 11.735(4) |

| β (°) | 110.42(1) |

| V (ų) | 4257(3) |

| R-value | 0.047 |

| wR2-value (on F2) | 0.134 |

| Observed β-turns | Type I (Gly1-Gly2), Type II' (Leu3-Aib4), Type I (Aib4-Gly5) researcher.lifenih.gov |

| C-terminus Conformation | β-sheet-like arrangement researcher.lifenih.gov |

Biosynthesis and Metabolic Pathways

Endogenous Production by Fungal Strains

Trichodecenin I is a secondary metabolite endogenously produced by certain strains of filamentous fungi. Research has identified the fungus Trichoderma viride as a producer of this compound. scribd.comkindai.ac.jp Peptaibiotics like this compound are part of the diverse array of secondary metabolites that fungi synthesize, which are not essential for primary growth but often confer ecological advantages. dokumen.pub

Table 1: Fungal Source of this compound

| Fungal Strain | Compound Produced | Reference |

|---|

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis

The synthesis of this compound does not occur on ribosomes, the cellular machinery for protein synthesis. Instead, it is assembled by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS). researchgate.netresearchgate.net This pathway allows for the incorporation of non-proteinogenic amino acids, which are common in peptaibols. researchgate.net

NRPS enzymes function as assembly lines, with distinct domains responsible for specific catalytic actions. The minimal structure of an NRPS module typically includes: dokumen.pub

Adenylation (A) domain: Selects and activates a specific amino acid precursor as an acyl adenylate.

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by adjacent modules.

The final peptide is typically released from the enzyme complex by a Thioesterase (Te) domain . dokumen.pub The specific sequence and arrangement of these modules on the NRPS enzyme dictate the final structure of the peptide. researchgate.net

Identification of Precursors and Enzymatic Catalysis

The biosynthesis of this compound by the NRPS machinery utilizes specific precursor molecules that are sequentially linked together. The building blocks for this compound are a fatty acid and several amino acids, including the non-proteinogenic α-aminoisobutyric acid (Aib). scribd.comresearchgate.net

The enzymatic catalysis performed by the NRPS complex assembles these precursors in a defined order to form the final heptapeptide (B1575542) structure. researchgate.net The sequence begins with the acylation of the N-terminus with a fatty acid group, followed by the sequential addition of the amino acid residues. scribd.comdokumen.pub

Table 2: Precursors and Sequence of this compound

| Position | Precursor Molecule | Type |

|---|---|---|

| N-Terminus | Fatty Acyl Group (Fat) | Acyl Chain |

| 1 | Glycine (B1666218) (Gly) | Amino Acid |

| 2 | Glycine (Gly) | Amino Acid |

| 3 | Leucine (Leu) | Amino Acid |

| 4 | α-Aminoisobutyric acid (Aib) | Non-Proteinogenic Amino Acid |

| 5 | Glycine (Gly) | Amino Acid |

| 6 | Isoleucine (Ile) | Amino Acid |

| 7 | Leucine (Leu) | Amino Acid |

Source: scribd.com

Influencing Factors on Biosynthetic Output (e.g., growth media)

The production of secondary metabolites like this compound is highly sensitive to environmental and nutritional conditions. The composition of the growth medium is a critical factor that can significantly influence the biosynthetic output. Research has shown that the composition of agar, a common component of fungal growth media, modulates the production of peptaibols by Trichoderma species. researchgate.net This indicates that the availability and type of nutrients play a direct role in regulating the expression of the biosynthetic gene clusters responsible for producing these compounds.

Synthetic Approaches and Derivative Chemistry

Chemical Synthesis Methodologies (e.g., Solution-Phase Synthesis)

The chemical synthesis of peptides, including peptaibols like Trichodecenin I, primarily employs two main strategies: solid-phase synthesis and solution-phase synthesis. med-life.cn Solution-phase synthesis is particularly well-suited for the production of shorter peptide chains. med-life.cn This methodology involves the sequential coupling of amino acid units in a solution, typically facilitated by an activator, followed by subsequent deprotection and purification steps to yield the desired peptide product. med-life.cn

Solution-phase synthesis can be executed through stepwise or segmented approaches. The stepwise method involves adding amino acids one by one, commencing from the C-terminus, and is generally applied to the synthesis of short peptides or bioactive peptide fragments. med-life.cn Conversely, segmented synthesis, a rapidly evolving technique, is advantageous for the construction of longer peptide chains, although its application can be limited by its reliance on natural chemical linkages, often requiring cysteine residues. med-life.cn

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are crucial for understanding its structure-activity relationships and exploring its potential applications. Studies have reported on the conformational preferences of synthetic analogs of this compound in solution. Furthermore, research has focused on the "Structure, Dynamics, and Bioactivity of Synthetic Analogues of the Antimicrobial Peptide this compound," indicating a concerted effort to create and characterize these modified compounds.

For related peptaibols, such as trichogin GA IV, solution methodologies have been employed to synthesize a series of analogs. These studies were instrumental in determining the minimal lipid chain and peptide main-chain lengths necessary for the onset of membrane activity, and in investigating their interaction with phospholipid membranes. med-life.cn This highlights the importance of systematic analog synthesis in elucidating the functional roles of different structural components within the peptaibol framework.

Structure-Mechanism Relationship Studies of Synthetic Analogs

Investigating the structure-mechanism relationships of synthetic analogs of this compound provides critical insights into how specific structural elements dictate its biological activity and conformational behavior. Research has delved into the "3D Structure, Dynamics, and Activity of Synthetic Analog of the Peptaibiotic this compound," underscoring the significance of these studies.

The N-terminal lipophilic acyl chain and the C-terminal 1,2-amino alcohol moiety are defining characteristics of lipopeptaibols, including this compound. med-life.cn These elements are critical for their membrane-active properties and inter-peptide interactions. Studies on analogs of trichogin GA IV, a related lipopeptaibol, have demonstrated that the N-terminal lipid chain and the peptide main-chain lengths are crucial for initiating membrane activity and for the peptide's interaction with phospholipid membranes. med-life.cn This suggests that the lipophilic N-terminal acyl group facilitates membrane association, a key step in the mechanism of action for many peptaibols.

N-terminal modifications, such as acetylation, can enhance peptide stability by preventing N-terminal degradation and can also mimic the characteristics of naturally occurring proteins. The N-terminal α-amino group is also recognized as a valuable target for the creation of homogeneous bioconjugates, highlighting its chemical versatility. The importance of both the N-terminal acyl group and the C-terminal amino alcohol moiety in influencing biological activity has been further demonstrated in the synthesis of C-terminal amino alcohol dipeptide inhibitors that incorporate an N-terminal arylacetyl group, which exhibited stereospecific inhibition. These findings collectively underscore the critical roles of both terminal modifications in dictating the structural and functional attributes of this compound and its derivatives.

Mechanistic Investigations in Biological Systems

Peptide-Membrane Interaction Mechanisms

The interaction of Trichodecenin I with cellular membranes is a multifaceted process that involves its aggregation within different environments, leading to the permeabilization of the membrane and subsequent cellular disruption. The specific mechanisms, while not exhaustively detailed for this compound itself, can be inferred from the broader understanding of short peptaibols.

The membrane activity of short peptaibols like this compound is critically dependent on their aggregation. rsc.orgbris.ac.uk In aqueous environments, these peptides may exist as monomers, but upon encountering a lipid bilayer, they exhibit a strong tendency to self-associate. nih.gov This aggregation is a key step in their mechanism of action, as individual molecules are too small to form transmembrane structures. rsc.org The aggregation process for peptaibols is influenced by the peptide concentration and the lipid composition of the membrane. acs.org For many peptaibols, a threshold concentration is required to initiate the aggregation that leads to membrane disruption. nih.gov

The dynamics of this process involve an initial binding of the peptide monomers to the membrane surface, which is often followed by their insertion into the lipid core. nih.gov The hydrophobic nature of peptaibols facilitates this interaction with the nonpolar interior of the membrane. nih.gov Once within the membrane, these peptides can form aggregates that are stabilized by intermolecular interactions. bris.ac.uk These aggregates can create defects in the membrane structure, leading to increased permeability. frontiersin.org

| Factor | Description | Significance for Membrane Interaction |

|---|---|---|

| Peptide Concentration | A critical concentration is often required to initiate aggregation and subsequent membrane disruption. | Determines the onset of biological activity. |

| Lipid Environment | The composition of the lipid bilayer can influence the binding and aggregation of peptaibols. | Affects the selectivity and efficiency of membrane permeabilization. |

| Peptide Structure | The amphipathic nature and helical conformation of peptaibols drive their self-association within membranes. | Dictates the stability and nature of the aggregates formed. |

A primary consequence of this compound's interaction with membranes is the alteration of their permeability. rsc.orgmedchemexpress.com Peptaibols, in general, are known to form ion channels or pores in lipid bilayers, which disrupts the normal ionic gradients across the cell membrane and can lead to cell death. frontiersin.orgwikipedia.org The ionophoric activity of these peptides allows for the passage of ions across the membrane, a process that is typically tightly regulated. nih.govnih.gov

The formation of these pores is a direct result of the aggregation of peptaibol monomers within the membrane. nih.gov The kinetics of this process can be complex, often showing a higher-order dependence on the peptide concentration, which is indicative of a cooperative aggregation mechanism. nih.gov For instance, the ion exchange facilitated by some peptaibols has been found to be third to fourth order with respect to the peptide concentration. nih.gov While the specific ion selectivity can vary among different peptaibols, some, like trichorzin PA VI, have been shown to transport both cations and anions, indicating a lack of strong ion selectivity. nih.gov This non-selective permeabilization can lead to a rapid dissipation of the membrane potential. mdpi.com

| Effect | Underlying Mechanism | Consequence for the Cell |

|---|---|---|

| Ion Channel/Pore Formation | Aggregation of peptide monomers within the lipid bilayer to form supramolecular structures. nih.gov | Disruption of ion gradients, loss of membrane potential. mdpi.com |

| Increased Membrane Permeability | Formation of defects in the membrane structure due to peptide aggregation. frontiersin.org | Leakage of cellular contents and eventual cell lysis. mdpi.com |

| Non-selective Ion Transport | Formation of poorly-defined pores that allow passage of various ions. nih.gov | Rapid depolarization of the cell membrane. mdpi.com |

The biological activity of peptaibols is intrinsically linked to their three-dimensional structure. nih.gov In solution, these peptides may adopt a range of conformations, but upon interaction with a membrane environment, they typically fold into a helical structure. researchgate.net This conformational change is driven by the hydrophobic effect and the formation of intramolecular hydrogen bonds, which are more stable in the non-polar environment of the lipid bilayer. nih.gov

For many peptaibols, a mixed α/310-helical structure is observed. nih.gov The helical conformation results in an amphipathic molecule, with hydrophobic side chains oriented towards the lipid core of the membrane and any polar residues facing inwards, potentially forming the lining of an aqueous channel. researchgate.net The stability of this helical conformation is crucial for the peptide's ability to insert into and disrupt the membrane. nih.gov While detailed conformational studies specifically on this compound in membrane environments are not extensively documented, the general behavior of peptaibols suggests that a transition to a more ordered, helical structure upon membrane binding is a key feature of its mechanism of action. researchgate.net

Several models have been proposed to describe how antimicrobial peptides, including peptaibols, permeabilize cell membranes. The two most prominent models are the "barrel-stave" and the "carpet" mechanisms. nih.govresearchgate.net

In the barrel-stave model , peptide monomers insert into the membrane and aggregate to form a pore resembling the staves of a barrel. researchgate.netnih.gov The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward to form a water-filled channel. researchgate.net This model is often associated with longer peptaibols that can span the membrane. rsc.org

The carpet model , on the other hand, does not necessarily involve the formation of discrete pores. Instead, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.comresearchgate.net This coating of peptides disrupts the membrane's curvature and integrity, leading to a detergent-like effect that causes the formation of micelles and the eventual disintegration of the membrane. nih.govresearchgate.net

For short peptaibols like this compound, which are too small to form a transmembrane barrel-stave pore on their own, a mechanism involving aggregation is essential. rsc.org It is plausible that their action is more aligned with a carpet-like mechanism or the formation of ill-defined pores through the aggregation of several peptide units that collectively perturb the membrane structure. rsc.orgbris.ac.uk

General Molecular and Cellular Interaction Profiles (excluding specific disease linkages)

The interactions of this compound at the cellular level are primarily dictated by its effects on the cell membrane, which can lead to a cascade of downstream events.

The primary site of interaction for this compound and other peptaibols is the cell membrane. frontiersin.org By increasing membrane permeability, these peptides can facilitate the entry of other molecules or lead to the leakage of cytoplasmic contents. mdpi.com This can have a synergistic effect with other substances, such as cell wall hydrolytic enzymes. frontiersin.org For example, the disruption of the cell membrane by peptaibols can allow these enzymes greater access to their substrates in the cell wall, leading to more effective degradation of the pathogen's protective layers. mdpi.com

In addition to direct membrane disruption, some peptaibols have been shown to act as elicitors of defense responses in plants. mdpi.com This suggests that beyond their direct antimicrobial effects, they can also modulate the host's biological pathways. The interaction with the plant cell membrane may trigger signaling cascades that lead to the activation of defense mechanisms. mdpi.com

Modulation of Ion Channels and Enzyme Activity

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific research data on the modulation of ion channels or enzyme activity by the chemical compound this compound.

Extensive searches of scholarly databases and scientific journals did not yield any studies detailing the effects of this compound on specific ion channels, such as sodium, potassium, or calcium channels. Consequently, there is no information regarding its potential to act as a channel blocker, activator, or modulator.

Similarly, the scientific literature lacks studies investigating the impact of this compound on the activity of various enzymes. Therefore, no data is available to construct tables or provide detailed findings on its potential inhibitory or stimulatory effects on enzymatic processes.

Due to the absence of published research in this specific area, it is not possible to provide an analysis of the mechanistic investigations into how this compound might influence these critical biological components. Further research is required to elucidate any potential interactions between this compound and these molecular targets.

Ecological Role and Environmental Interactions

Function as a Fungal Secondary Metabolite within Trichoderma Ecological Niches

Trichoderma species are renowned for their ability to parasitize other fungi, a process known as mycoparasitism, and to establish beneficial relationships with plants. oup.comnih.govresearchgate.net The production of secondary metabolites is a key component of these interactions. oup.comnih.govresearchgate.netoup.com Trichothecenes, as a class of compounds, are well-documented for their antifungal properties, which are crucial for Trichoderma's ability to outcompete and parasitize pathogenic fungi. nih.govresearchgate.net

The biosynthesis of trichothecenes in Trichoderma is a complex process involving a cluster of genes. While much of the research has focused on other trichothecenes like harzianum A (HA), the underlying biosynthetic pathway is shared. This pathway begins with the cyclization of farnesyl pyrophosphate to form trichodiene (B1200196), the volatile precursor to all trichothecenes. mdpi.com The subsequent enzymatic modifications lead to the diverse range of trichothecene (B1219388) structures, including Trichodecenin I.

Within their ecological niches, these compounds serve several functions:

Antagonism and Mycoparasitism: Trichothecenes contribute to the antifungal arsenal (B13267) of Trichoderma. They can inhibit the growth of competing fungi, giving Trichoderma a competitive advantage in nutrient-rich environments like decaying wood and plant debris. researchgate.net During mycoparasitism, Trichoderma attaches to, coils around, and penetrates the hyphae of host fungi. The secretion of a cocktail of lytic enzymes and antifungal secondary metabolites, including trichothecenes, is instrumental in this process. nih.gov

Plant Symbiosis and Defense Induction: Beyond their role in fungal antagonism, Trichoderma trichothecenes are involved in interactions with plants. While some trichothecenes from other fungal genera are phytotoxic, those produced by Trichoderma, such as harzianum A, have been shown to induce plant defense responses without causing harm to the plant. nih.govfrontiersin.orgasm.org These compounds can prime the plant's immune system, leading to enhanced resistance against a broad range of pathogens. This induction of systemic resistance is a key mechanism by which Trichoderma species promote plant health and growth. nih.gov

The production of this compound and related compounds is, therefore, a critical adaptation that allows Trichoderma to thrive in diverse and competitive ecological niches.

| Ecological Niche Interaction | Role of Trichoderma Trichothecenes (inferred for this compound) | Key Research Findings |

| Mycoparasitism | Inhibition of competing fungal growth; facilitation of host penetration. | Trichothecenes from Trichoderma exhibit antifungal activity against various plant pathogenic fungi. nih.govresearchgate.net |

| Plant Symbiosis | Induction of systemic resistance in plants against pathogens. | Trichoderma trichothecenes can trigger defense-related gene expression in plants. nih.govfrontiersin.orgasm.org |

| Competition | Securing nutrient sources by inhibiting the growth of other microorganisms. | The production of a variety of secondary metabolites provides a competitive advantage. oup.comnih.govresearchgate.netoup.com |

Role in Interspecies Chemical Communication

Chemical communication is fundamental to the interactions between microorganisms in any ecosystem. Secondary metabolites, such as this compound, can act as signaling molecules, mediating both intra- and interspecies communication. The volatile precursor to trichothecenes, trichodiene, has been identified as a signaling molecule in the interactions of Trichoderma with plants and other fungi. mdpi.com

The role of Trichoderma trichothecenes in interspecies chemical communication can be multifaceted:

Signaling between Fungi: The production of trichothecenes by Trichoderma can be perceived by other fungi in the vicinity. For pathogenic fungi, the presence of these compounds can signal a threat, potentially leading to the activation of their own defense mechanisms or, conversely, the suppression of their virulence. Research has shown that trichodiene produced by Trichoderma can negatively regulate trichothecene biosynthesis in Fusarium graminearum, a pathogenic fungus. mdpi.com This suggests a sophisticated level of chemical crosstalk between competing fungal species.

Fungal-Bacterial Interactions: The soil microbiome is a complex web of interactions between fungi, bacteria, and other organisms. While direct evidence for the role of this compound in mediating fungal-bacterial communication is limited, it is known that fungal secondary metabolites can influence bacterial behavior. Trichothecenes, with their protein synthesis inhibitory activity, could potentially modulate the growth and metabolism of certain soil bacteria, thereby shaping the bacterial community in the immediate vicinity of the Trichoderma hyphae.

Quorum Sensing Modulation: Quorum sensing is a process of cell-to-cell communication that allows bacteria and fungi to coordinate their behavior based on population density. While more studied in bacteria, quorum sensing-like signaling also occurs in fungi. It is plausible that trichothecenes like this compound could interfere with or be detected by the quorum-sensing systems of other microbes, thereby disrupting their coordinated activities, such as biofilm formation or virulence factor production. mdpi.com

The chemical landscape of the soil is incredibly complex, and the specific signaling roles of this compound are likely to be context-dependent, varying with the species it is interacting with and the prevailing environmental conditions.

| Type of Interspecies Communication | Potential Role of Trichoderma Trichothecenes | Supporting Evidence/Inference |

| Fungus-Fungus | Signaling molecule in competitive interactions. | Trichodiene from Trichoderma can modulate gene expression in pathogenic fungi like Fusarium. mdpi.com |

| Fungus-Bacterium | Modulation of bacterial growth and metabolism. | The known biological activity of trichothecenes as protein synthesis inhibitors suggests a potential impact on bacteria. wikipedia.org |

| Modulation of Quorum Sensing | Interference with microbial population density-dependent behaviors. | Mycotoxins have been shown to modulate quorum sensing and biofilm formation in other microbial systems. mdpi.com |

Influence on Microbial Community Dynamics and Ecosystem Function

The production of secondary metabolites by a single organism can have cascading effects on the structure and function of the entire microbial community. As a potent bioactive compound, this compound, along with other Trichoderma metabolites, can significantly influence microbial community dynamics and, consequently, ecosystem-level processes.

The influence of Trichoderma and its secondary metabolites can be observed at several levels:

Shaping Microbial Community Structure: By inhibiting the growth of susceptible fungal species, Trichoderma can alter the fungal community composition in the soil. This can lead to a reduction in the populations of plant pathogenic fungi and an increase in the relative abundance of beneficial or saprophytic fungi. This shift in the microbial community structure can have profound effects on plant health and nutrient cycling.

| Ecosystem Level | Influence of Trichoderma and its Trichothecenes | Consequence for Ecosystem Function |

| Microbial Community | Alters fungal and potentially bacterial community composition. | Reduction in plant pathogens; shifts in microbial diversity. |

| Nutrient Cycling | Indirectly affects decomposition and mineralization rates. | Changes in the availability of essential nutrients for plants. |

| Plant Health | Suppresses diseases and promotes growth. | Increased plant productivity and ecosystem resilience. |

Advanced Analytical and Methodological Developments in Trichodecenin I Research

Refinements in Isolation and Purification Techniques for Peptaibols

The isolation of Trichodecenin I and other peptaibols from fungal cultures, such as those of Trichoderma species, has evolved from traditional chromatographic methods to more refined and efficient approaches. nih.govnih.gov Initial extraction from fungal broth is typically performed using solvents like ethyl acetate, methanol (B129727), or dichloromethane, chosen based on the solubility of the target metabolites. nih.govresearchgate.net

Modern purification protocols often involve a combination of techniques to separate the microheterogeneous mixtures of peptaibols typically produced by fungi. researchgate.net High-performance liquid chromatography (HPLC) is a cornerstone of this process, often preceded by solid-phase extraction (SPE) to clean up the initial extracts. nih.govmdpi.com The use of silica (B1680970) gel thin-layer chromatography (TLC) can also be employed for preliminary fractionation, with visualization of distinct fractions under UV light. nih.gov These refined chromatographic strategies are essential for obtaining pure this compound, a prerequisite for detailed structural and functional studies.

Cutting-Edge Spectroscopic and Spectrometric Approaches for Structural Characterization

The precise structural characterization of this compound relies on the application of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about its molecular weight, amino acid sequence, and three-dimensional structure. researchgate.net

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact mass of this compound. longdom.orgpnnl.gov Techniques like Fourier-transform ion-cyclotron resonance (FT-ICR) and Orbitrap mass analyzers provide the high resolving power and mass accuracy necessary to distinguish between molecules with very similar masses. longdom.orgmdpi.com

Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. nih.gov Through controlled fragmentation of the parent ion, characteristic fragment ions are generated that allow for the determination of the amino acid sequence. nih.gov This fragmentation analysis is a key step in identifying the specific residues and their order within the this compound molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the three-dimensional structure of this compound in solution. nih.govresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional NMR techniques are required to resolve the complex spectral overlap and determine the complete structure. ipb.ptbiopharminternational.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish through-bond connectivities and assign proton and carbon signals. harvard.edunih.gov For more complex structural problems and to determine the spatial proximity of atoms, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. harvard.edu Solid-state NMR spectroscopy has also been utilized to study the structure and alignment of peptaibols within lipid membranes. nih.govresearchgate.net The development of three- and four-dimensional NMR has further enhanced the ability to study larger and more complex peptides. nih.govresearchgate.net

Computational Chemistry Methodologies for Simulating Conformation and Dynamics

Computational chemistry provides valuable insights into the conformational landscape and dynamic behavior of this compound. Molecular dynamics (MD) simulations are widely used to model the interactions between the peptide and its environment, such as a solvent or a cell membrane. frontiersin.org

A significant challenge in simulating peptide folding is the vast conformational space that needs to be sampled. To address this, enhanced sampling techniques like accelerated molecular dynamics (aMD) have been employed. nih.govsemanticscholar.org aMD modifies the potential energy surface, allowing the simulation to overcome energy barriers more quickly and explore a wider range of conformations in a shorter time. nih.govcore.ac.uk These simulations can reveal the propensity for helical or bent conformations in different environments, which is crucial for understanding the peptide's mechanism of action. nih.govmdpi.com

Development of Integrated Analytical Platforms (e.g., LC-MS coupling)

The integration of liquid chromatography with mass spectrometry (LC-MS) has become a standard and powerful platform for the analysis of peptaibols like this compound. nih.govnih.gov This hyphenated technique combines the separation power of LC with the sensitive and specific detection capabilities of MS. nih.gov LC-MS allows for the simultaneous separation, identification, and quantification of multiple peptaibols within a complex fungal extract in a single analysis. nih.gov The development of validated LC-MS methods using different peptaibol standards has enabled more accurate quantification of these compounds based on their chain length. nih.gov

Methodologies for Studying Peptide-Membrane Interactions in vitro (e.g., Artificial Vesicles, Dye Release Assays)

To understand the biological activity of this compound, it is essential to study its interaction with cell membranes. In vitro models using artificial vesicles, or liposomes, are commonly employed for this purpose. researchgate.net These model membranes can be tailored to mimic the lipid composition of specific cell types, such as bacterial or eukaryotic membranes. researchgate.net

Dye release assays are a common method to investigate the membrane-disrupting activity of peptides. researchgate.netnih.gov In this assay, a fluorescent dye is encapsulated within the artificial vesicles. If the peptide perturbs the membrane, the dye is released, leading to a measurable increase in fluorescence. researchgate.netnih.gov This allows for the quantification of membrane permeabilization. Another powerful technique for characterizing the thermodynamics of peptide-membrane interactions is isothermal titration calorimetry (ITC), which can provide information on binding affinity, enthalpy, and entropy of the interaction. nih.govsemanticscholar.org

Future Research Directions and Biotechnological Potential

Exploration of Novel Trichodecenin I Analogs for Mechanistic Elucidation

The synthesis and biological evaluation of novel analogs of this compound represent a critical frontier for elucidating its precise mechanism of action at the molecular level. By systematically modifying the core trichothecene (B1219388) scaffold, researchers can probe the structure-activity relationships that govern its biological effects. Key areas of focus in this domain will include the targeted modification of functional groups, such as the epoxide ring and hydroxyl moieties, which are known to be crucial for the toxicity of other trichothecenes.

Future investigations should aim to generate a library of this compound derivatives with varied lipophilicity, steric hindrance, and electronic properties. The biological evaluation of these analogs against a panel of cell lines and enzyme assays will be instrumental in identifying the specific molecular targets of this compound. This approach will not only enhance our fundamental understanding of its mode of action but may also pave the way for the development of potent and selective biochemical probes to study cellular processes.

Table 1: Potential Modifications for this compound Analog Synthesis and Their Rationale

| Target Position | Proposed Modification | Scientific Rationale |

| C-12,13 Epoxide | Opening of the epoxide ring | To assess the role of the epoxide in electrophilicity and covalent binding to cellular targets. |

| C-4 Hydroxyl Group | Esterification or etherification | To investigate the influence of this functional group on hydrogen bonding interactions and overall polarity. |

| C-8 Position | Introduction of different substituents | To explore the impact of steric bulk and electronic effects at this position on biological activity. |

| Isoprene Side Chain | Variation in length and saturation | To determine the importance of the side chain in membrane interactions and target recognition. |

Comprehensive Elucidation of Broader Ecological Roles in Complex Biological Systems

The ecological significance of this compound within its natural context is an area ripe for investigation. While trichothecenes, in general, are recognized for their roles in mediating interactions between producing fungi and other organisms, the specific contributions of this compound remain largely uncharacterized. Future research should focus on its function in the complex interplay between the producing fungus, such as Trichoderma and Fusarium species, and their surrounding microbial communities and plant hosts.

Studies should be designed to explore the role of this compound in microbial competition, potentially acting as an antagonistic agent against other fungi and bacteria vying for the same ecological niche. nih.govzemdirbyste-agriculture.lt Furthermore, its involvement in plant-fungus interactions warrants detailed investigation. It is plausible that this compound, like other trichothecenes, may act as a virulence factor during plant pathogenesis or, conversely, play a role in symbiotic or endophytic relationships. frontiersin.orgnih.govmdpi.comresearchgate.net Understanding these ecological roles is crucial for developing a holistic view of the lifecycle of the producing organisms and for harnessing their potential in agricultural applications.

Table 2: Research Approaches to Elucidate the Ecological Roles of this compound

| Research Area | Experimental Approach | Expected Outcomes |

| Microbial Competition | Co-culture experiments with diverse microbial species | Determination of the inhibitory or stimulatory effects of this compound on the growth of competing microorganisms. |

| Plant-Fungus Interactions | Inoculation of host plants with this compound-producing and non-producing fungal strains | Assessment of the role of this compound in disease development, plant defense responses, and symbiotic establishment. |

| Environmental Persistence and Fate | Analysis of soil and plant tissue samples from natural habitats | Understanding the stability and distribution of this compound in the environment. |

| Signaling Molecule | Transcriptomic and metabolomic analyses of interacting organisms | Identification of signaling pathways and metabolic responses influenced by this compound. |

Optimization of Microbial Production and Bioengineering Approaches

The development of efficient and scalable methods for the production of this compound is a prerequisite for its thorough investigation and potential biotechnological application. Current production yields from wild-type fungal strains are often low and variable. Therefore, a significant focus of future research should be on the optimization of fermentation conditions and the application of metabolic engineering strategies.

Optimization of fermentation parameters such as medium composition, pH, temperature, and aeration is a fundamental step toward enhancing the production of this compound. scispace.com For instance, studies on Fusarium sporotrichioides have shown that the choice of carbon and nitrogen sources, as well as the level of aeration, can significantly impact the yield of trichothecenes like T-2 toxin and diacetoxyscirpenol. scispace.com Similar systematic optimization studies are needed for this compound-producing strains.

Furthermore, advanced bioengineering approaches hold immense promise for boosting production. This includes the elucidation and manipulation of the this compound biosynthetic gene cluster. Overexpression of key biosynthetic genes, deletion of competing pathway genes, and heterologous expression of the entire pathway in a more tractable host organism are all viable strategies that have been successfully applied to other fungal secondary metabolites. The identification and characterization of the trichodiene (B1200196) synthase enzyme, which catalyzes the first committed step in trichothecene biosynthesis, is a critical target for such engineering efforts. agriculturejournals.cz

Table 3: Strategies for Enhancing Microbial Production of this compound

| Approach | Specific Techniques | Potential for Yield Improvement |

| Fermentation Optimization | Statistical experimental design (e.g., Response Surface Methodology) to optimize media components and culture conditions. | Moderate to high |

| Classical Strain Improvement | Random mutagenesis (e.g., UV, chemical mutagens) followed by screening for high-producing mutants. | Moderate |

| Metabolic Engineering | Overexpression of pathway-specific regulatory genes and key biosynthetic enzymes. | High |

| Heterologous Expression | Transfer and expression of the this compound biosynthetic gene cluster into a high-production chassis strain (e.g., Aspergillus oryzae, Saccharomyces cerevisiae). | High |

常见问题

Q. What are the foundational methodologies for identifying and characterizing Trichodecenin I in natural sources?

To identify and characterize this compound, researchers should employ a multi-step analytical workflow:

- Extraction and Isolation : Use solvent partitioning (e.g., hexane/ethanol) followed by chromatographic techniques like HPLC or GC-MS to isolate the compound .

- Structural Elucidation : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HR-MS) to confirm molecular structure .

- Purity Assessment : Validate purity (>95%) via analytical HPLC with UV/ELSD detection and comparative retention indices .

Q. What key steps should guide experimental design for synthesizing this compound in laboratory settings?

A robust synthesis protocol requires:

- Literature Review : Prioritize peer-reviewed synthesis routes (e.g., esterification or cycloaddition pathways) and identify gaps in yield or scalability .

- Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "Catalyst X improves stereoselectivity in Step Y") to address synthesis challenges .

- Control Variables : Standardize reaction conditions (temperature, solvent ratios) and include negative controls to isolate variable effects .

Q. Which analytical techniques are critical for assessing this compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor degradation at elevated temperatures .

- Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and quantify degradation products via LC-MS .

- Long-Term Stability : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity, analyzing aliquots monthly for 12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Systematic Meta-Analysis : Aggregate data from preclinical studies (in vitro/in vivo) and apply statistical tools (e.g., random-effects models) to account for variability in assay conditions (cell lines, dosages) .

- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., OECD guidelines) to isolate methodological discrepancies .

- Mechanistic Validation : Use CRISPR-edited cell models to confirm target engagement (e.g., enzyme inhibition assays) and rule off-target effects .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Catalyst Screening : Test organocatalysts (e.g., proline derivatives) or transition-metal catalysts (Pd/C, Ru complexes) to enhance reaction efficiency .

- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., molar ratios, reflux time) and identify interactions between variables .

- Byproduct Profiling : Use LC-MS/MS to characterize side products and revise reaction pathways (e.g., protecting group strategies) .

Q. How can researchers elucidate the mechanism of action of this compound at the molecular level?

- Target Deconvolution : Employ affinity chromatography coupled with SILAC (stable isotope labeling by amino acids) to identify binding partners in cellular lysates .

- Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding affinities and conformational changes .

- Pathway Analysis : Integrate RNA-seq and proteomics data to map downstream signaling pathways (e.g., NF-κB or MAPK) .

Q. What methodologies address the challenges of integrating multi-omics data in this compound toxicity studies?

- Data Harmonization : Use platforms like Galaxy or KNIME to normalize transcriptomic, metabolomic, and proteomic datasets .

- Network Pharmacology : Construct interaction networks (Cytoscape) to identify hub genes/proteins linked to toxicity endpoints .

- Validation Workflow : Confirm in silico predictions with RT-qPCR (gene expression) and western blotting (protein levels) .

Q. How can structural modifications improve this compound’s bioavailability without compromising bioactivity?

- Prodrug Design : Synthesize ester or glycoside derivatives to enhance solubility and test hydrolysis kinetics in simulated biological fluids .

- Pharmacokinetic Profiling : Conduct in vivo studies (rodent models) with LC-MS/MS to measure plasma half-life and tissue distribution .

- QSAR Modeling : Develop quantitative structure-activity relationship models to predict absorption-enhancing modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。